molecular formula C7H18ClNOS B1403428 (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride CAS No. 168648-49-5

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

Cat. No. B1403428
M. Wt: 199.74 g/mol
InChI Key: KBXVETFSOHYWIP-RGMNGODLSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides crucial information about its physical and chemical properties. Unfortunately, specific molecular structure information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its molecular structure and functional groups. Unfortunately, specific chemical reaction information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific physical and chemical property information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .

Scientific Research Applications

  • Synthetic Applications of Lawesson’s Reagent in Organic Synthesis

    • Application : Lawesson’s Reagent (LR) is used for the thionation of various carbonyl groups. It has a wide range of applications in synthetic organic chemistry .
    • Method : The main advantage of LR over phosphorus pentasulfide (P4S10) is its lesser requirement and shorter reaction time, primarily if reactions are carried out using microwave irradiation techniques .
    • Results : The role of Lawesson’s reagent in synthesis has changed drastically, and now its use can help the chemistry community to understand innovative ideas. These include constructing biologically valuable heterocycles, coupling reactions, and the thionation of natural compounds .
  • Synthesis of Thiophene Derivatives

    • Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • Method : The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • Results : Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its safe handling and use. Unfortunately, specific safety and hazard information for “(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride” was not found in the search results .

properties

IUPAC Name

(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVETFSOHYWIP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

CAS RN

1400744-21-9
Record name 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400744-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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